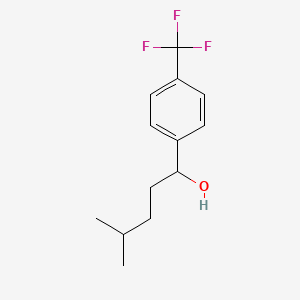

4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3O/c1-9(2)3-8-12(17)10-4-6-11(7-5-10)13(14,15)16/h4-7,9,12,17H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBZJKZBSCOAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C1=CC=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676811 | |

| Record name | 4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246646-00-3 | |

| Record name | 4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol experimental protocol

An In-depth Technical Guide to the Synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable secondary alcohol intermediate in pharmaceutical and materials science research. The presence of the trifluoromethyl group imparts unique electronic properties, making this scaffold attractive for developing novel chemical entities. This document details a robust and scalable synthetic approach centered on the Grignard reaction, offering insights into the mechanistic rationale behind the procedural steps, ensuring both reproducibility and a deep understanding of the underlying chemistry. This guide is intended for researchers, chemists, and drug development professionals.

Introduction and Strategic Rationale

The incorporation of fluorine and trifluoromethyl (CF3) groups into organic molecules is a cornerstone of modern medicinal chemistry. The CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The target molecule, this compound, serves as a chiral building block possessing these desirable properties.

The most direct and reliable method for constructing this secondary alcohol is the nucleophilic addition of an organometallic reagent to an aldehyde. A retrosynthetic analysis reveals a logical disconnection at the carbon-carbon bond adjacent to the hydroxyl group, pointing to 4-(trifluoromethyl)benzaldehyde and an isobutyl organometallic species as ideal starting materials. The Grignard reaction, utilizing an isobutylmagnesium halide, is selected for its high reactivity, operational simplicity, and extensive documentation in organic synthesis.

Retrosynthetic Analysis

The chosen synthetic pathway is derived from a logical retrosynthetic disconnection.

Caption: Retrosynthetic approach for the target alcohol.

Detailed Experimental Protocol

This protocol outlines the synthesis via the Grignard reaction between in situ generated isobutylmagnesium bromide and 4-(trifluoromethyl)benzaldehyde.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio | Notes |

| Magnesium Turnings | 24.31 | 1.34 g | 55.0 | 1.1 | Activated, for Grignard formation. |

| Isobutyl Bromide | 137.02 | 6.85 g (5.0 mL) | 50.0 | 1.0 | Reagent grade, distilled if necessary. |

| 4-(Trifluoromethyl)benzaldehyde | 174.12 | 8.71 g | 50.0 | 1.0 | 98%+ purity. |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - | - | Dried over sodium/benzophenone. |

| Saturated NH₄Cl (aq) | - | 100 mL | - | - | For quenching. |

| Diethyl Ether | 74.12 | 200 mL | - | - | For extraction. |

| Anhydrous MgSO₄ | 120.37 | ~10 g | - | - | For drying. |

| Iodine | 253.81 | 1 crystal | - | - | Initiator for Grignard reaction. |

Equipment Setup

-

500 mL three-neck round-bottom flask equipped with a reflux condenser, a 125 mL pressure-equalizing dropping funnel, and a nitrogen inlet adapter.

-

Magnetic stirrer with a heating mantle.

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column).

Step-by-Step Synthesis Procedure

Part 1: Preparation of Isobutylmagnesium Bromide (Grignard Reagent)

-

Preparation: Flame-dry the entire glassware setup under a stream of dry nitrogen to remove all traces of moisture. Allow to cool to room temperature.

-

Initiation: Place the magnesium turnings (1.34 g) and a single crystal of iodine in the reaction flask. Gently heat the flask with a heat gun under nitrogen flow until violet iodine vapors are observed. This step helps to activate the magnesium surface.[1]

-

Reagent Addition: Add 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of isobutyl bromide (6.85 g) in 30 mL of anhydrous THF.

-

Formation: Add approximately 5 mL of the isobutyl bromide solution to the magnesium suspension. The reaction should initiate, evidenced by a gentle bubbling and a slight increase in temperature. If the reaction does not start, gentle warming may be required.

-

Completion: Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the gray-black mixture for an additional 60 minutes at room temperature to ensure complete formation of the Grignard reagent.

Part 2: Reaction with 4-(Trifluoromethyl)benzaldehyde

-

Aldehyde Addition: Cool the Grignard reagent solution to 0 °C using an ice-water bath. Dissolve 4-(trifluoromethyl)benzaldehyde (8.71 g) in 100 mL of anhydrous THF and add this solution to the dropping funnel.

-

Reaction: Add the aldehyde solution dropwise to the stirred Grignard reagent over 45-60 minutes, maintaining the internal temperature below 10 °C. A viscous, off-white precipitate (the magnesium alkoxide salt) will form.

-

Warming: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.

Part 3: Workup and Purification

-

Quenching: Cool the reaction mixture again to 0 °C. Slowly and carefully add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide. This is a mildly acidic quench to prevent the formation of magnesium hydroxide emulsions.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated brine (1 x 100 mL) to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5) to afford the pure this compound.

Mechanistic Insights and Scientific Rationale

Understanding the principles behind the protocol is critical for troubleshooting and adaptation.

-

Anhydrous Conditions: Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents like water or alcohols, which would consume the reagent and reduce the yield. Flame-drying the glassware and using anhydrous solvents are therefore critical for success.

-

Solvent Choice (THF): Ethers such as THF or diethyl ether are essential for solvating and stabilizing the Grignard reagent through coordination with the magnesium atom, forming a soluble complex.[2] This solvation is crucial for the reagent's reactivity.

-

Reaction Temperature: The initial addition of the aldehyde is performed at 0 °C to control the highly exothermic reaction and prevent side reactions, such as the formation of byproducts.

-

Quenching with NH₄Cl: Saturated ammonium chloride is a weak Brønsted acid, sufficient to protonate the intermediate alkoxide to the desired alcohol. It is preferred over strong acids, which can promote dehydration of the tertiary alcohol product.

Synthetic Workflow Diagram

The following diagram illustrates the complete process from starting materials to the purified product.

Caption: Overall workflow for the synthesis of the target alcohol.

Safety Precautions

-

Solvents: Diethyl ether and THF are extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Grignard Reagents: The formation of Grignard reagents is highly exothermic and can become vigorous if the initial addition is too rapid.[1] Ensure adequate cooling is available. Grignard reagents are corrosive and react violently with water.

-

Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves must be worn at all times.

Conclusion

This guide presents a reliable and well-rationalized protocol for the synthesis of this compound. By employing a classic Grignard reaction, the target molecule can be accessed efficiently from commercially available starting materials. The detailed explanation of the procedural choices provides the user with the necessary scientific foundation to execute this synthesis successfully and adapt it for related targets.

References

-

4-TRIFLUOROMETHYLPHENYLMAGNESIUMBROMIDE. (n.d.). LookChem. [Link]

-

Sassian, M., & Tuulmets, A. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Main Group Metal Chemistry, 25(12). [Link]

- Bar-Meir, M., et al. (2015). Process of preparing Grignard reagent.

- WO2006002691A1 - Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone. (n.d.).

- CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone. (n.d.).

Sources

An In-depth Technical Guide to the Physicochemical Properties of Trifluoromethylphenyl Alkanols for Drug Discovery

Introduction: The Strategic Advantage of the Trifluoromethyl Group in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among these, the trifluoromethyl (CF₃) group holds a preeminent position. Its unique electronic and steric properties can profoundly influence a molecule's characteristics, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1] This guide provides a comprehensive exploration of the core physicochemical properties of trifluoromethylphenyl alkanols, a class of compounds gaining increasing interest in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the key physicochemical parameters of pKa, lipophilicity (logP), and solubility, providing not only a theoretical understanding of their significance but also detailed, field-proven experimental protocols for their accurate determination. The causality behind experimental choices is explained to provide a self-validating framework for your research.

Core Physicochemical Properties: A Quantitative Overview

The trifluoromethyl group, often described as a "super-methyl" group, imparts a unique set of properties to a parent molecule.[2] Its strong electron-withdrawing nature and high lipophilicity are key drivers of its influence on the overall physicochemical profile of a compound.[1]

Acidity (pKa): The Impact of the Electron-Withdrawing CF₃ Group

The pKa of a molecule is a critical determinant of its ionization state at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The potent electron-withdrawing effect of the trifluoromethyl group significantly influences the acidity of the hydroxyl group in trifluoromethylphenyl alkanols. By stabilizing the corresponding phenoxide ion through inductive effects, the CF₃ group generally lowers the pKa of the hydroxyl group compared to its non-fluorinated analog, making it more acidic.

| Compound | Predicted pKa | Notes |

| Phenol | ~10.0 | Reference compound. |

| 4-(Trifluoromethyl)phenol | ~9.39 | The CF₃ group lowers the pKa, increasing acidity.[3] |

| Trifluoromethylphenyl alkanols | Variable | The pKa will be influenced by the position of the CF₃ group (ortho, meta, para) and the length of the alkanol chain. Direct experimental determination is crucial. |

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines a robust method for the experimental determination of the pKa of trifluoromethylphenyl alkanols using potentiometric titration.[4][5][6][7][8]

I. Principle:

A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated species are equal.

II. Materials and Equipment:

-

pH meter with a combination glass electrode

-

Calibrated automatic burette or Class A manual burette

-

Magnetic stirrer and stir bar

-

Jacketed titration vessel with temperature control

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-purity water (Milli-Q or equivalent)

-

Nitrogen gas supply

-

Trifluoromethylphenyl alkanol sample

III. Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte.

-

Sample Preparation:

-

Accurately weigh a sufficient amount of the trifluoromethylphenyl alkanol to prepare a solution of known concentration (e.g., 1-10 mM).

-

Dissolve the sample in a suitable co-solvent (e.g., methanol or DMSO) if it has low aqueous solubility, and then dilute with high-purity water to the final volume. The final concentration of the organic co-solvent should be kept to a minimum (ideally <5%).

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

-

Titration Setup:

-

Transfer a known volume of the sample solution to the titration vessel.

-

Place a magnetic stir bar in the vessel and begin stirring at a constant rate.

-

Immerse the calibrated pH electrode and the tip of the burette into the solution.

-

Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to exclude dissolved carbon dioxide.

-

-

Titration Procedure:

-

If the sample is an acid, titrate with the standardized NaOH solution. If it is a base, titrate with standardized HCl.

-

Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point(s) from the inflection point(s) of the curve (where the slope is steepest). This can be done by examining the first or second derivative of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

IV. Self-Validation and Causality:

-

Rationale for Nitrogen Purge: Carbon dioxide from the atmosphere can dissolve in the solution to form carbonic acid, which will interfere with the titration of the analyte and lead to inaccurate pKa determination.

-

Importance of Constant Ionic Strength: The activity coefficients of ions in solution are dependent on the ionic strength. Maintaining a constant ionic strength ensures that the measured pKa is a true thermodynamic constant under the specified conditions.

-

Co-solvent Consideration: The use of a co-solvent can affect the pKa value. It is crucial to report the composition of the solvent system used and to be aware that the measured "apparent pKa" may differ from the purely aqueous pKa.

Lipophilicity (logP): A Key Determinant of Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical parameter in drug design. It influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group is known to significantly increase the lipophilicity of a molecule compared to a methyl group.[1]

| Compound | XLogP3 (Predicted) | Reference |

| 1-(3-(Trifluoromethyl)phenyl)ethanol | 2.3 | [9] |

| 3-(Trifluoromethyl)benzyl alcohol | 2.2 | [10] |

| 4-(Trifluoromethyl)phenethyl alcohol | - | - |

| [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol | 4.5 | [11] |

Experimental Protocol: Determination of logP by the Shake-Flask Method

The shake-flask method is the gold standard for the experimental determination of logP.[12][13][14][15][16][17] This protocol provides a detailed procedure for its implementation.

I. Principle:

A known amount of the compound is partitioned between two immiscible phases, typically n-octanol and water (or a suitable buffer), at a constant temperature. After equilibration, the concentration of the compound in each phase is determined, and the partition coefficient is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

II. Materials and Equipment:

-

Trifluoromethylphenyl alkanol sample

-

n-Octanol (pre-saturated with water/buffer)

-

Water or appropriate buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

-

Glass vials with PTFE-lined screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for concentration determination (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes

III. Step-by-Step Methodology:

-

Phase Pre-saturation:

-

Mix equal volumes of n-octanol and the aqueous phase (water or buffer) in a large separatory funnel.

-

Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation.

-

Allow the phases to separate completely and discard the interface.

-

-

Sample Preparation:

-

Prepare a stock solution of the trifluoromethylphenyl alkanol in the organic phase (pre-saturated n-octanol).

-

-

Partitioning:

-

In a glass vial, add a known volume of the pre-saturated aqueous phase and a known volume of the stock solution in the pre-saturated organic phase. The volume ratio of the two phases should be chosen based on the expected logP to ensure measurable concentrations in both phases.

-

Cap the vial tightly and shake or vortex for a sufficient time to reach equilibrium (e.g., 1-24 hours). The optimal time should be determined experimentally.

-

-

Phase Separation:

-

Centrifuge the vials at a moderate speed to ensure complete separation of the two phases and to break any emulsions.

-

-

Concentration Analysis:

-

Carefully withdraw an aliquot from each phase, avoiding contamination from the other phase.

-

Determine the concentration of the analyte in each aliquot using a validated analytical method (e.g., HPLC-UV or LC-MS).

-

-

Calculation:

-

Calculate the partition coefficient (P) using the following formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

The logP is the base-10 logarithm of P.

-

IV. Self-Validation and Causality:

-

Rationale for Pre-saturation: n-Octanol and water have some mutual solubility. Pre-saturating the phases prevents volume changes during the experiment, which would affect the accuracy of the concentration measurements.

-

Importance of Equilibration Time: Insufficient shaking time will result in an underestimation of the logP value. The system must reach a state of dynamic equilibrium where the rate of transfer of the analyte between the two phases is equal in both directions.

-

Choice of Analytical Method: The analytical method must be sensitive and specific for the analyte in both the aqueous and organic matrices. A calibration curve should be prepared for each matrix to account for any matrix effects.

Aqueous Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is a fundamental physicochemical property that significantly impacts the bioavailability of orally administered drugs. Poor solubility can lead to incomplete absorption and low efficacy. The introduction of a trifluoromethyl group can have a variable effect on solubility, often decreasing it due to the increased lipophilicity.

Experimental Protocol: Kinetic Solubility Assay by Nephelometry

For early-stage drug discovery, a high-throughput kinetic solubility assay is often employed to quickly assess the solubility of a large number of compounds.[2][14][18][19][20]

I. Principle:

A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. If the compound's solubility is exceeded, it will precipitate out of solution, causing turbidity. This turbidity is measured by nephelometry, which detects the light scattered by the suspended particles.

II. Materials and Equipment:

-

Trifluoromethylphenyl alkanol sample

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microtiter plates

-

Nephelometer (plate reader with light scattering detection)

-

Automated liquid handling system (optional, for high throughput)

-

Plate shaker

III. Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the trifluoromethylphenyl alkanol in DMSO (e.g., 10 mM).

-

Assay Plate Preparation:

-

Add a small volume of the DMSO stock solution (e.g., 1-2 µL) to the wells of a 96-well plate. A serial dilution of the stock solution can be used to test a range of concentrations.

-

-

Initiation of Precipitation:

-

Rapidly add a larger volume of the aqueous buffer (e.g., 98-99 µL) to each well.

-

Immediately mix the contents of the plate by shaking.

-

-

Incubation and Measurement:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).

-

Measure the light scattering in each well using a nephelometer.

-

-

Data Analysis:

-

The kinetic solubility is defined as the highest concentration of the compound that does not lead to a significant increase in light scattering compared to a blank (buffer with DMSO only).

-

IV. Self-Validation and Causality:

-

Kinetic vs. Thermodynamic Solubility: This assay measures kinetic solubility, which can sometimes be higher than the true thermodynamic solubility due to the formation of supersaturated solutions. It is a useful screening tool but may not represent the equilibrium state.

-

Influence of DMSO: The presence of a small amount of DMSO can increase the apparent solubility of the compound. It is important to keep the final DMSO concentration low and consistent across all experiments.

-

Time Dependence: The precipitation process is time-dependent. The chosen incubation time should be sufficient for the precipitation of poorly soluble compounds to occur.

Visualization of Key Concepts and Workflows

Logical Relationship of CF₃ Group's Impact on Physicochemical Properties

Caption: Impact of the trifluoromethyl group on key physicochemical properties.

Experimental Workflow for Shake-Flask logP Determination

Caption: Workflow for experimental logP determination by the shake-flask method.

Conclusion and Future Perspectives

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for modulating the physicochemical properties of drug candidates. A thorough understanding and accurate experimental determination of pKa, logP, and solubility are paramount for the successful design and development of novel trifluoromethylphenyl alkanol-based therapeutics. The protocols and insights provided in this guide offer a robust framework for researchers to confidently assess these critical parameters, thereby enabling more informed decision-making in the drug discovery process. Future work should focus on building a comprehensive database of experimentally determined physicochemical properties for a wider range of trifluoromethylphenyl alkanols to facilitate the development of predictive quantitative structure-activity relationship (QSAR) models.[11][21][22]

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 22, 2026, from [Link]

- Avdeef, A., & Testa, B. (2002). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. Cellular and Molecular Life Sciences CMLS, 59(10), 1681-1689.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 22, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 3-(Trifluoromethyl)benzyl Alcohol: Properties and Handling Insights. Retrieved January 22, 2026, from [Link]

-

Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. [Link]

- Gouverneur, V., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10583-10600.

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved January 22, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-(Trifluoromethoxy)benzyl Alcohol: Properties and Applications. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzylic alcohol. Retrieved January 22, 2026, from [Link]

-

Gouverneur, V., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. PubMed. [Link]

- White, K., & Presley, C. (2025). Kinetic Solubility 96–Well Protocol. Warren Center for Neuroscience Drug Discovery.

- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991.

-

Chegg. (2022). Solved the pKa of 4-trifluorophenol (9.39) is only slightly. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethoxy)benzyl alcohol. Retrieved January 22, 2026, from [Link]

-

Kheylik, Y. (2024). (PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

- Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 133-142.

- Shahlaei, M., et al. (2013). QSAR study of some 5-methyl/trifluoromethoxy- 1H-indole-2,3-dione-3-thiosemicarbazone derivatives as anti-tubercular agents. DARU Journal of Pharmaceutical Sciences, 21(1), 2.

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)ethanol. Retrieved January 22, 2026, from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

- Matos, M. J., & Nunes, M. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3321.

-

PubChem. (n.d.). [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved January 22, 2026, from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). (+)-2,2,2-Trifluoro-1-phenylethanol. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). (-)-2,2,2-Trifluoro-1-phenylethanol. Retrieved January 22, 2026, from [Link]

- O'Hagan, D. (2008). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA International Journal for Chemistry, 62(4), 244-248.

- Trajkovska, S., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin, 64(1), 13-24.

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Retrieved January 22, 2026, from [Link]

-

Pharmaffiliates. (n.d.). (2-(Trifluoromethyl)phenyl)methanol. Retrieved January 22, 2026, from [Link]

- Saeed, M. A., et al. (2014). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. Polymer Bulletin, 71(1), 133-150.

- Di, L., & Kerns, E. H. (2003). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. Current Opinion in Chemical Biology, 7(4), 402-408.

- Warner, K. D., et al. (2018). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Journal of Medicinal Chemistry, 61(23), 10543-10553.

- Atmanli, A., & Yilmaz, E. (2018). Comparison of physico-chemical properties of pentanol isomers selected for fuels. Fuel, 220, 313-320.

- Chen, C. M., et al. (2004). 3D-QSAR Studies on a Series of Dihydroorotate Dehydrogenase Inhibitors: Analogues of the Active Metabolite of Leflunomide. Molecules, 9(4), 249-265.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. Pharmaceutical profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 8. scispace.com [scispace.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. 3-(Trifluoromethyl)benzylic alcohol | C8H7F3O | CID 67681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. enamine.net [enamine.net]

- 15. researchgate.net [researchgate.net]

- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. static1.squarespace.com [static1.squarespace.com]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. researchgate.net [researchgate.net]

- 21. QSAR study of some 5-methyl/trifluoromethoxy- 1H-indole-2,3-dione-3-thiosemicarbazone derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound, a key intermediate in various synthetic applications. As a Senior Application Scientist, this document is structured to offer not just raw data, but a detailed interpretation based on foundational spectroscopic principles and field-proven insights. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a complete structural and electronic profile of the molecule. The methodologies and interpretations presented herein are designed to be a self-validating system for researchers, scientists, and professionals in drug development, ensuring both accuracy and a deeper understanding of the causality behind the spectral features.

Molecular Structure and Properties

This compound is a secondary alcohol containing a trifluoromethyl-substituted aromatic ring and an isobutyl group. These structural features give rise to a unique spectral fingerprint that is crucial for its identification and characterization.

-

Molecular Formula: C₁₃H₁₇F₃O

-

Molecular Weight: 262.27 g/mol

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.60 | d, J ≈ 8.2 Hz | 2H | Aromatic (H-2, H-6) |

| ~ 7.45 | d, J ≈ 8.2 Hz | 2H | Aromatic (H-3, H-5) |

| ~ 4.75 | t, J ≈ 6.5 Hz | 1H | CH-OH |

| ~ 1.80 - 1.60 | m | 2H | -CH₂- |

| ~ 1.50 - 1.30 | m | 2H | -CH₂- |

| ~ 1.25 | m | 1H | -CH(CH₃)₂ |

| ~ 2.00 | s (broad) | 1H | -OH |

| ~ 0.90 | d, J ≈ 6.6 Hz | 6H | -CH(CH₃)₂ |

Interpretation and Causality

The ¹H NMR spectrum is predicted to show distinct regions corresponding to the aromatic, carbinol, and aliphatic protons.

-

Aromatic Region (δ 7.0-8.0): The electron-withdrawing trifluoromethyl (-CF₃) group on the aromatic ring significantly deshields the ortho protons (H-2, H-6), causing them to appear at a higher chemical shift (~7.60 ppm) compared to the meta protons (H-3, H-5) at ~7.45 ppm. Both signals are expected to be doublets due to coupling with their neighboring protons.

-

Carbinol Proton (δ ~4.75): The proton attached to the carbon bearing the hydroxyl group (CH-OH) is deshielded by the adjacent oxygen atom and the aromatic ring, resulting in a chemical shift around 4.75 ppm. It is expected to appear as a triplet due to coupling with the adjacent methylene protons.

-

Aliphatic Region (δ 0.5-2.0): The protons of the isobutyl group are shielded and appear at lower chemical shifts. The two methylene groups will likely appear as complex multiplets between 1.30 and 1.80 ppm. The methine proton of the isobutyl group will be a multiplet around 1.25 ppm, and the two equivalent methyl groups will give a doublet at approximately 0.90 ppm due to coupling with the methine proton.

-

Hydroxyl Proton (δ ~2.00): The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 500 MHz NMR spectrometer. Ensure the instrument is properly shimmed to obtain a homogeneous magnetic field.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

-

Processing: Process the free induction decay (FID) with a Fourier transform, followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 149 | Aromatic (C-1) |

| ~ 129 (q, ²JCF ≈ 32 Hz) | Aromatic (C-4) |

| ~ 126 | Aromatic (C-2, C-6) |

| ~ 125.5 (q, ³JCF ≈ 4 Hz) | Aromatic (C-3, C-5) |

| ~ 124 (q, ¹JCF ≈ 272 Hz) | -CF₃ |

| ~ 75 | CH-OH |

| ~ 45 | -CH₂- |

| ~ 25 | -CH₂- |

| ~ 24 | -CH(CH₃)₂ |

| ~ 22.5 | -CH(CH₃)₂ |

Interpretation and Causality

-

Aromatic Carbons: The aromatic carbon attached to the carbinol group (C-1) is expected at ~149 ppm. The carbon bearing the -CF₃ group (C-4) will appear as a quartet due to coupling with the three fluorine atoms, with a coupling constant (²JCF) of approximately 32 Hz.[1] The other aromatic carbons will also show coupling to the fluorine atoms, though with smaller coupling constants.

-

Trifluoromethyl Carbon: The carbon of the -CF₃ group will be a quartet with a large one-bond coupling constant (¹JCF) of around 272 Hz.[1]

-

Carbinol Carbon: The carbon attached to the hydroxyl group (CH-OH) is deshielded and expected around 75 ppm.

-

Aliphatic Carbons: The carbons of the isobutyl group will appear in the upfield region of the spectrum, with chemical shifts typical for aliphatic carbons.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a 125 MHz NMR spectrometer.

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 220-240 ppm and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

Processing: Process the FID similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 (broad) | Strong | O-H stretch (alcohol) |

| ~ 3100-3000 | Medium | C-H stretch (aromatic) |

| ~ 2960-2850 | Strong | C-H stretch (aliphatic) |

| ~ 1615 | Medium | C=C stretch (aromatic ring) |

| ~ 1325 | Strong | C-F stretch (-CF₃) |

| ~ 1160, 1120 | Strong | C-F stretch (-CF₃) |

| ~ 1070 | Strong | C-O stretch (secondary alcohol) |

Interpretation and Causality

-

O-H Stretch: A strong, broad absorption around 3350 cm⁻¹ is a characteristic feature of the hydroxyl group due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed below 3000 cm⁻¹.

-

C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic C-F stretching absorptions in the 1350-1100 cm⁻¹ region.

-

C-O Stretch: The C-O stretch of the secondary alcohol is expected to be a strong band around 1070 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, a KBr pellet or a Nujol mull can be prepared.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record a background spectrum of the empty sample holder or solvent. Then, record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The background spectrum is automatically subtracted from the sample spectrum to give the final IR spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Major Fragments (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 262 | [M]⁺ (Molecular Ion) |

| 244 | [M - H₂O]⁺ |

| 205 | [M - C₄H₉]⁺ (Loss of isobutyl group) |

| 173 | [C₆H₄CF₃-CH=OH]⁺ (α-cleavage) |

| 145 | [C₆H₄CF₃]⁺ |

| 57 | [C₄H₉]⁺ (Isobutyl cation) |

Interpretation and Fragmentation Pathways

-

Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 262, though it may be weak or absent in EI-MS due to extensive fragmentation.

-

Loss of Water: A peak at m/z 244 corresponding to the loss of a water molecule from the molecular ion is common for alcohols.

-

Alpha-Cleavage: The most significant fragmentation pathway for alcohols is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the oxygen atom.[2] This would lead to the formation of a resonance-stabilized cation at m/z 173.

-

Loss of the Alkyl Chain: Cleavage of the bond between the carbinol carbon and the alkyl chain can result in the loss of the isobutyl radical, leading to a fragment at m/z 205.

-

Other Fragments: The isobutyl cation at m/z 57 and the trifluoromethylphenyl cation at m/z 145 are also expected fragments.

Sources

biological activity of trifluoromethylated aromatic compounds

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylated Aromatic Compounds

Introduction

The strategic incorporation of the trifluoromethyl (CF3) group into aromatic compounds represents a cornerstone of modern medicinal chemistry.[1] Its introduction into a molecular scaffold can profoundly influence the compound's physicochemical properties, which in turn can dramatically alter its biological activity, metabolic stability, and pharmacokinetic profile.[2][3] For researchers, scientists, and drug development professionals, a deep understanding of the multifaceted roles of the trifluoromethyl group is essential for the rational design of novel therapeutics.[1] This guide provides a comprehensive exploration of the , moving from the fundamental physicochemical impacts of the CF3 group to its downstream effects on pharmacokinetics and pharmacodynamics. We will delve into field-proven experimental protocols for assessing these effects and provide insights into the causality behind key strategic decisions in the drug discovery process.

Chapter 1: The Trifluoromethyl Group: A Profile of its Physicochemical Influence

The trifluoromethyl group is a functional group with the formula -CF3.[4] It is characterized by its strong electron-withdrawing nature, a consequence of the high electronegativity of the three fluorine atoms.[5][6] This intrinsic property is the origin of its significant impact on the characteristics of an aromatic compound.

Electronic Effects

When attached to an aromatic ring, the trifluoromethyl group acts as a potent electron-withdrawing substituent, significantly altering the electron density distribution of the ring.[1][5] This electronic modulation can influence a molecule's pKa, its capacity to form hydrogen bonds, and its binding affinity to target proteins.[5] The strong inductive effect of the CF3 group can enhance the acidity of nearby functional groups or decrease the basicity of adjacent amines, which can be critical for optimizing a drug's ionization state at physiological pH and its interaction with biological targets.[7]

Impact on Lipophilicity (LogP) and Solubility

The trifluoromethyl group is highly lipophilic, a property that can enhance a drug's ability to cross biological membranes, leading to improved absorption and distribution.[5][8] The Hansch-Fujita π constant for a CF3 group is +0.88, indicating its significant contribution to a molecule's overall lipophilicity.[7] While it increases lipophilicity, it is generally to a lesser extent than a trifluoromethoxy (-OCF3) group, which has a π constant of +1.04.[2][7] It's important to note that while polyfluoroalkylation typically increases lipophilicity, strategic placement and modifications can sometimes lead to a reduction in logP.[9] The modulation of lipophilicity is a delicate balance, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity.[9]

Steric and Conformational Effects

While relatively small, the CF3 group exerts a distinct steric influence that can affect how a molecule fits into the binding pocket of a target protein.[5] Its steric bulk is larger than that of a methyl group, which can lead to more favorable van der Waals interactions within a protein's binding site.[7] The unique rotational properties and conformational preferences of the trifluoromethyl group can also play a crucial role in dictating the overall three-dimensional shape of a drug molecule, influencing its binding to a biological target.

Chapter 2: Pharmacokinetic Implications of Trifluoromethylation

The profound changes in physicochemical properties induced by the trifluoromethyl group have significant consequences for a drug's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[5][7] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[2][7] By replacing a metabolically labile methyl or hydrogen group with a CF3 group, medicinal chemists can effectively block common metabolic pathways, leading to a longer in vivo half-life and reduced clearance.[7]

Improved Membrane Permeability and Bioavailability

The increased lipophilicity conferred by the trifluoromethyl group often leads to improved permeability across cellular membranes, including the blood-brain barrier.[2][5] This can result in better oral bioavailability and more effective delivery of the drug to its site of action.[1][8] Many successful drugs, such as the antidepressant fluoxetine, owe their efficacy in part to the enhanced brain penetration afforded by the trifluoromethyl group.[2]

The following table provides a comparative look at how trifluoromethylation can impact key pharmacokinetic parameters.

| Property | Non-Trifluoromethylated Analog | Trifluoromethylated Analog | Rationale for Change |

| LogP | Lower | Higher | Increased lipophilicity from the CF3 group.[7] |

| Metabolic Half-life | Shorter | Longer | Resistance of the C-F bond to enzymatic cleavage.[2][7] |

| Oral Bioavailability | Variable | Often Increased | Enhanced membrane permeability.[1][8] |

| pKa (of a nearby amine) | Higher | Lower | Electron-withdrawing nature of the CF3 group.[7] |

Chapter 3: Pharmacodynamic Consequences: Tuning Drug-Target Interactions

The trifluoromethyl group's influence extends to the pharmacodynamic properties of a drug, affecting its interaction with its biological target.

Enhancing Binding Affinity

The CF3 group can contribute to increased binding affinity through several mechanisms. Its steric bulk can promote favorable van der Waals interactions, and it can participate in non-covalent interactions such as dipole-dipole and halogen bonding with amino acid residues in the target's binding pocket.[7] The electron-withdrawing properties of the CF3 group can also modulate the electronic distribution of the molecule, leading to stronger interactions with the target.[7] For instance, in the case of the non-steroidal anti-inflammatory drug (NSAID) Celecoxib, the trifluoromethyl group is crucial for its selective inhibition of the COX-2 enzyme.[4][7]

The Trifluoromethyl Group as a Bioisostere

In medicinal chemistry, the trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as a methyl or chloro group.[4] This strategy allows for the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity.[4] More recently, the CF3 group has been shown to be a viable bioisosteric replacement for the aliphatic nitro group, leading to compounds with improved potency and metabolic stability.[10][11][12][13]

Caption: Logical relationship of the trifluoromethyl group's impact on ADME properties.

Chapter 4: A Practical Guide to Assessing Biological Activity

To empirically determine the effects of trifluoromethylation, a series of in vitro assays are indispensable.[14] These assays form the foundation of the screening cascade in drug discovery.[14][15]

Protocol 4.1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This assay measures the rate at which a compound is metabolized by liver enzymes, providing a key indicator of its likely in vivo half-life.[16]

Materials:

-

Test compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile with an internal standard

-

96-well plates

-

Incubator

-

LC-MS/MS system

Procedure:

-

Prepare a working solution of the test compound at 1 µM in phosphate buffer.

-

In a 96-well plate, add the HLM solution to the phosphate buffer to a final protein concentration of 0.5 mg/mL and pre-incubate at 37 °C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.[16]

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t1/2) from the disappearance rate of the compound.

Caption: Workflow for In Vitro Metabolic Stability Assay.

Protocol 4.2: Determination of Lipophilicity (LogP) by RP-HPLC

This method provides a rapid and reliable measure of a compound's lipophilicity, which is crucial for predicting its absorption and distribution characteristics.

Materials:

-

Test compound

-

A series of standards with known LogP values

-

Reverse-phase HPLC column (e.g., C18)

-

Mobile phase: Acetonitrile and water gradient

-

HPLC system with UV detection

Procedure:

-

Prepare stock solutions of the test compound and standards in a suitable solvent.

-

Develop an isocratic or gradient HPLC method that provides good separation of the standards.

-

Inject each standard and record its retention time.

-

Create a calibration curve by plotting the known LogP values of the standards against their retention times.

-

Inject the test compound and determine its retention time.

-

Calculate the LogP of the test compound using the calibration curve.

Protocol 4.3: Target Binding Affinity Assay (Radioligand Binding Assay)

This assay measures the affinity of a compound for its biological target, a key determinant of its potency.[14]

Materials:

-

Test compound

-

Radiolabeled ligand specific for the target receptor

-

Membrane preparation containing the target receptor

-

Assay buffer

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, combine the membrane preparation, radiolabeled ligand, and either buffer (for total binding), a high concentration of a known non-labeled ligand (for non-specific binding), or the test compound.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

-

Wash the filters to remove any remaining unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding).

-

Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Chapter 5: Synthesis and Accessibility of Trifluoromethylated Aromatic Building Blocks

The successful application of trifluoromethylated aromatic compounds in drug discovery is contingent upon the availability of versatile and economically viable synthetic methods.[17][18] The introduction of the CF3 group can be challenging due to the deactivating nature of the group towards electrophilic aromatic substitution.[18] Synthetic strategies often involve the use of pre-trifluoromethylated building blocks or specialized trifluoromethylating reagents.[18][19] A variety of C-CF3 bond-forming reactions have been developed, including nucleophilic, electrophilic, and radical trifluoromethylations.[17][19] The development of new and efficient methods for trifluoromethylation remains an active area of research in organic chemistry.[17][20]

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal.[1][7] Its ability to modulate a wide range of physicochemical properties allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profiles.[2][7] A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation, will enable researchers to harness the full potential of trifluoromethylated aromatic compounds in the development of the next generation of therapeutics.

References

-

Wikipedia. Trifluoromethyl group. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]

-

The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry. ACS Publications. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. ResearchGate. [Link]

-

Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

-

The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry. ACS Publications. [Link]

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange | Journal of Medicinal Chemistry. ACS Publications. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Examples of prominent drugs containing trifluoromethyl groups. ResearchGate. [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. NIH. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. NIH. [Link]

-

Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed. [Link]

-

Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. ResearchGate. [Link]

-

Examples of drugs bearing trifluoromethyl groups (highlighted in green)... ResearchGate. [Link]

-

Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents - PMC. NIH. [Link]

-

In vitro and in vivo profile of 5-[(4′-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. ResearchGate. [Link]

-

Examples of bioactive trifluoromethylated aromatic compounds. ResearchGate. [Link]

-

Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Longdom Publishing S.L. [Link]

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. [Link]

-

Chemical profiling and biological activity assessment of volatile and non-volatile compounds in Rosmarinus officinalis residues. Taylor & Francis Online. [Link]

-

What test should be conducted to test for the presence of Aromatic Functional Groups? Chemistry Stack Exchange. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. accio.github.io [accio.github.io]

- 15. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

- 19. mdpi.com [mdpi.com]

- 20. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

Unveiling the Enigmatic Mechanism of Action: A Technical Guide to 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide delineates a comprehensive strategy for the elucidation of the mechanism of action of the novel chemical entity, 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol. In the absence of direct empirical data, this document posits a primary mechanism centered on the inhibition of the serotonin transporter (SERT), drawing from structural analogies to precursors of the selective serotonin reuptake inhibitor (SSRI), fluvoxamine. A secondary engagement with the sigma-1 receptor is also hypothesized. We furnish a detailed, field-proven experimental framework designed to rigorously test these hypotheses, encompassing receptor binding and functional uptake assays, alongside metabolic stability and cytochrome P450 interaction studies. This guide is intended to serve as a self-validating roadmap for researchers, providing the causal logic behind experimental choices and ensuring the generation of robust, interpretable data.

Introduction: Deconstructing the Molecule to Predict Function

This compound is a structurally intriguing molecule, characterized by a trifluoromethylphenyl moiety linked to a secondary alcohol on a pentyl chain. While direct pharmacological data for this specific alcohol is not publicly available, its constituent parts and relationship to known psychoactive compounds provide a strong foundation for a hypothetic mechanism of action.

The most compelling lead stems from the structural similarity of its corresponding ketone, 4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one, to key intermediates in the synthesis of fluvoxamine. Fluvoxamine is a potent and selective serotonin reuptake inhibitor (SSRI), a class of drugs fundamental to the treatment of major depressive disorder and anxiety disorders.[1][2] The primary mechanism of action of SSRIs is the blockade of the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin.[3]

Furthermore, the trifluoromethylphenyl group is a well-established pharmacophore in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of ligands to their biological targets.[4] Aromatic secondary alcohols, such as the one present in our target compound, are readily metabolized in vivo to their corresponding ketones, which may themselves possess biological activity.[5]

Therefore, we propose the following primary and secondary hypotheses for the mechanism of action of this compound:

-

Primary Hypothesis: The compound and/or its ketone metabolite acts as an inhibitor of the serotonin transporter (SERT).

-

Secondary Hypothesis: The compound exhibits affinity for and functional activity at the sigma-1 receptor, a target also engaged by fluvoxamine.[1]

This guide outlines a logical and efficient experimental cascade to systematically investigate these hypotheses.

Proposed Signaling Pathway and Experimental Overview

The central hypothesis revolves around the modulation of serotonergic neurotransmission. The following diagram illustrates the proposed interaction of the compound with the serotonin transporter at the presynaptic terminal.

Caption: Proposed mechanism of SERT inhibition.

The experimental workflow is designed to first establish binding affinity to the primary targets, then to confirm functional activity, and finally to assess the metabolic profile of the compound.

Caption: High-level experimental workflow.

Experimental Protocols

The following protocols are designed to be self-validating, with clear positive and negative controls to ensure data integrity.

Primary Target Engagement: Receptor Binding Assays

The initial step is to determine if this compound binds to the human serotonin transporter (hSERT) and the sigma-1 receptor. This will be achieved through competitive radioligand binding assays.

3.1.1. Serotonin Transporter (SERT) Binding Assay

-

Objective: To determine the binding affinity (Ki) of the test compound for hSERT.

-

Rationale: This assay directly measures the interaction of the compound with its primary hypothesized target. A high affinity would provide strong evidence for a potential SSRI-like mechanism.

-

Methodology:

-

Preparation of Membranes: Utilize cell membranes from a stable cell line overexpressing hSERT (e.g., HEK293 cells).[6]

-

Radioligand: Use a well-characterized SERT radioligand, such as [³H]-Citalopram or [³H]-Paroxetine.

-

Assay Conditions:

-

Incubate the hSERT-expressing membranes with a fixed concentration of the radioligand and a range of concentrations of the test compound.

-

To determine non-specific binding, a high concentration of a known SERT inhibitor (e.g., fluoxetine) is used.[7]

-

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[8]

-

Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

-

3.1.2. Sigma-1 Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of the test compound for the sigma-1 receptor.

-

Rationale: Fluvoxamine, a structural analogue's precursor, has high affinity for the sigma-1 receptor.[1] Assessing the test compound's affinity for this receptor will provide insight into a potential secondary mechanism of action.

-

Methodology:

-

Preparation of Membranes: Use membranes from a cell line expressing the sigma-1 receptor (e.g., CHO-K1 cells) or from guinea pig brain homogenates.

-

Radioligand: A selective sigma-1 receptor radioligand, such as [³H]-(+)-Pentazocine, should be used.[1][9]

-

Assay Conditions: Similar to the SERT binding assay, incubate the membranes with the radioligand and varying concentrations of the test compound. Haloperidol is a suitable agent for determining non-specific binding.[9]

-

Separation and Detection: Follow the same filtration and scintillation counting procedure as for the SERT assay.[1]

-

Data Analysis: Calculate the IC50 and Ki values as described for the SERT binding assay.

-

Functional Activity: Serotonin Uptake Assay

-

Objective: To determine if the test compound functionally inhibits serotonin uptake into cells.

-

Rationale: While binding assays confirm interaction with the transporter, a functional assay is crucial to demonstrate that this binding translates into inhibition of the transporter's activity.

-

Methodology:

-

Cell Culture: Use a cell line that endogenously or recombinantly expresses hSERT, such as JAR cells or hSERT-transfected HEK293 cells.[10]

-

Assay Procedure:

-

Pre-incubate the cells with various concentrations of the test compound or a reference SSRI (e.g., fluvoxamine).

-

Initiate serotonin uptake by adding a low concentration of [³H]-Serotonin.

-

After a defined incubation period at 37°C, terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-Serotonin.[10]

-

-

Detection: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value for the inhibition of serotonin uptake by plotting the percentage of inhibition against the log of the test compound concentration.

-

Metabolic Profile: In Vitro Metabolism and CYP450 Inhibition

-

Objective: To assess the metabolic stability of the test compound and its potential to inhibit major cytochrome P450 enzymes.

-

Rationale: Understanding the metabolic fate of the compound is critical for predicting its in vivo pharmacokinetic properties. The potential for the secondary alcohol to be oxidized to a ketone necessitates an investigation into its metabolism. CYP450 inhibition assays are essential for predicting potential drug-drug interactions.[11]

-

Methodology:

3.3.1. Metabolic Stability in Human Liver Microsomes

-

Incubation: Incubate the test compound at a fixed concentration with human liver microsomes in the presence of NADPH as a cofactor.[5][12]

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analysis: Quench the reaction and analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound over time.

-

Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

3.3.2. Cytochrome P450 (CYP) Inhibition Assay

-

Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[13]

-

Probe Substrates: Utilize specific probe substrates for each CYP isoform.

-

Assay: Incubate the enzyme source, probe substrate, and a range of concentrations of the test compound.

-

Analysis: Measure the formation of the specific metabolite of the probe substrate by LC-MS/MS.

-

Data Analysis: Determine the IC50 value for the inhibition of each CYP isoform.

-

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear, concise tables for comparative analysis.

Table 1: Receptor Binding Affinities

| Compound | SERT Ki (nM) | Sigma-1 Ki (nM) |

| This compound | ||

| Fluvoxamine (Positive Control) | ||

| Desipramine (Negative Control for SERT) |

Table 2: Functional Activity

| Compound | SERT Uptake IC50 (nM) |

| This compound | |

| Fluvoxamine (Positive Control) |

Table 3: Metabolic Stability

| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) |

| This compound | ||

| Verapamil (High Clearance Control) | ||

| Warfarin (Low Clearance Control) |

Table 4: CYP450 Inhibition Profile (IC50 values in µM)

| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |

| This compound | |||||

| Known Inhibitors (Positive Controls) |

Conclusion

The experimental framework detailed in this guide provides a robust and scientifically rigorous approach to elucidating the mechanism of action of this compound. By systematically investigating its interaction with the serotonin transporter and sigma-1 receptor, and characterizing its metabolic profile, researchers can build a comprehensive understanding of its pharmacological properties. The proposed studies are designed to be both efficient and informative, enabling a clear go/no-go decision for further development of this promising compound. The self-validating nature of the described protocols, with the inclusion of appropriate controls, will ensure the generation of high-quality, trustworthy data, which is paramount in the field of drug discovery.

References

- Cheng, T., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. ACS Chemical Neuroscience, 9(4), 796-805.

-

BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

-

Gifford, J. C. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Retrieved from [Link]

-

FineTest. (n.d.). Human SERT(Serotonin Transporter) ELISA Kit. Retrieved from [Link]

-

Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

-

INCHEM. (n.d.). AROMATIC SUBSTITUTED SECONDARY ALCOHOLS, KETONES, AND RELATED ESTERS (JECFA Food Additives Series 48). Retrieved from [Link]

-

Wikipedia. (2024). Fluvoxamine. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Fluvoxamine Maleate? Retrieved from [Link]

-

WebMD. (2024). Fluvoxamine (Luvox): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

-

LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). CYP450 In Vitro Enzymatic Inhibition Assay Panel. Retrieved from [Link]

- Sorrentino, J. A., & Miners, J. O. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.8.1–7.8.24.

-

XenoTech. (2023). ADME 101: Drug Metabolism Studies – Metabolic Stability [Video]. YouTube. Retrieved from [Link]

-

XenoTech. (2023). Microsomal Protein Binding of Drugs [Video]. YouTube. Retrieved from [Link]

- Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.

- Martin, P., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 297.

-

Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

- van der Nagel, J., et al. (2023). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience, 14(11), 2056–2066.

-

Wikipedia. (2024). Selective serotonin reuptake inhibitor. Retrieved from [Link]

- Wager, T. T., et al. (2011). Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chemical Neuroscience, 2(9), 507–517.

- Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 58(6), 2584–2608.

- Jetha, K. A., & Brown, D. G. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(21), 7244.

-

MDPI. (2022). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link]

- Van der Mey, M., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(32), 11165–11173.

- van de Wetering, C., et al. (2021). Bioanalytical Strategies to De-risk CNS Drug Discovery for Novel Chemical Modalities. Journal of Pharmaceutical and Biomedical Analysis, 192, 113651.

- de Vries, H. E., et al. (2019). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. British Journal of Pharmacology, 176(18), 3466–3480.

Sources

- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. bioivt.com [bioivt.com]

- 7. fn-test.com [fn-test.com]

- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lnhlifesciences.org [lnhlifesciences.org]

- 11. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 12. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. enamine.net [enamine.net]

The Strategic Incorporation of Fluorine in Modern Drug Discovery: A Technical Guide for Medicinal Chemists

Abstract